

# Spectroscopic Profile of Quinoline-2-Sulfonic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Quinoline-2-sulfonic acid

Cat. No.: B182390

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This technical guide provides a comprehensive overview of the spectroscopic data for **quinoline-2-sulfonic acid** and its closely related derivatives. Due to the limited availability of direct spectroscopic data for **quinoline-2-sulfonic acid** in the public domain, this document leverages data from analogous compounds, including quinoline-8-sulfonic acid, 2-sulfonylquinolines, and quinoline-2-carboxylic acid, to provide a representative spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of spectroscopic data, detailed experimental protocols, and visual representations of analytical workflows.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for compounds structurally related to **quinoline-2-sulfonic acid**. This data is essential for the structural elucidation and characterization of quinoline derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Spectral Data of Quinoline-8-Sulfonic Acid Sodium Salt<sup>[1]</sup>

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-2	9.03	dd
H-3	7.63	dd
H-4	8.35	dd
H-5	7.95	d
H-6	7.69	t
H-7	8.13	d

Solvent: D<sub>2</sub>O

Table 2: <sup>13</sup>C NMR Spectral Data of 2-Tosylquinoline[2]

Carbon	Chemical Shift ( $\delta$ , ppm)
C-2	158.3
C-3	117.6
C-4	127.6
C-4a	128.8
C-5	129.0
C-6	129.1
C-7	130.4
C-8	130.9
C-8a	147.4
C-1'	136.1
C-2', C-6'	129.7
C-3', C-5'	129.7
C-4'	144.8
CH <sub>3</sub>	21.6

Solvent: Chloroform-d

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for Sulfonic Acids and Quinoline Derivatives

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity	Reference
O-H stretch (sulfonic acid)	3000-2800	Broad	[3]
S=O stretch (sulfonic acid)	1250-1160, 1080-1010	Strong	[3][4]
C=N stretch (quinoline)	~1588	Medium	[4]
C=C stretch (quinoline)	~1500, ~1430	Medium-Strong	[4]
C-H stretch (aromatic)	3100-3000	Medium	
S-O stretch	~900	Strong	

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) is a key parameter.

Table 4: UV-Vis Spectral Data of Quinoline Derivatives

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Reference
Quinoline	Various	~226, ~278, ~313	[5][6]
Quinoline-2-carboxylic acid	-	-	-
8-Hydroxyquinoline-5-sulfonic acid	Water	~235, ~255, ~310	[7]

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Table 5: Key Fragment Ions of Quinoline-2-carboxylic Acid in EI-MS[8]

m/z	Assignment	Description
173	$[M]^{+\bullet}$	Molecular Ion
128	$[M - \text{COOH}]^+$	Loss of the carboxyl radical
129	$[M - \text{CO}_2]^{+\bullet}$	Loss of carbon dioxide
102	$[\text{C}_8\text{H}_6\text{N}]^+$	Subsequent loss of HCN from the quinoline ring

## Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline general protocols for the spectroscopic analysis of sulfonic acids and quinoline derivatives.

### NMR Spectroscopy

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

#### Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Spectral width: ~16 ppm.

- Number of scans: 16-64, depending on the sample concentration.
- Relaxation delay: 1-5 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Spectral width: ~240 ppm.
  - Number of scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation delay: 2 seconds.

## IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) is a common technique for solid samples.
- Spectral range:  $4000\text{-}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of scans: 16-32.
- A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

## UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water, ethanol, methanol).
- Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of  $10^{-5}$  to  $10^{-4}$  M.

Instrumentation and Data Acquisition:

- Spectrometer: A dual-beam UV-Vis spectrophotometer.
- Spectral range: 200-800 nm.
- Cuvette: A 1 cm path length quartz cuvette.
- The spectrum of the solvent is used as a blank and is subtracted from the sample spectrum.

## Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1  $\mu\text{g/mL}$ .
- If necessary, add a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

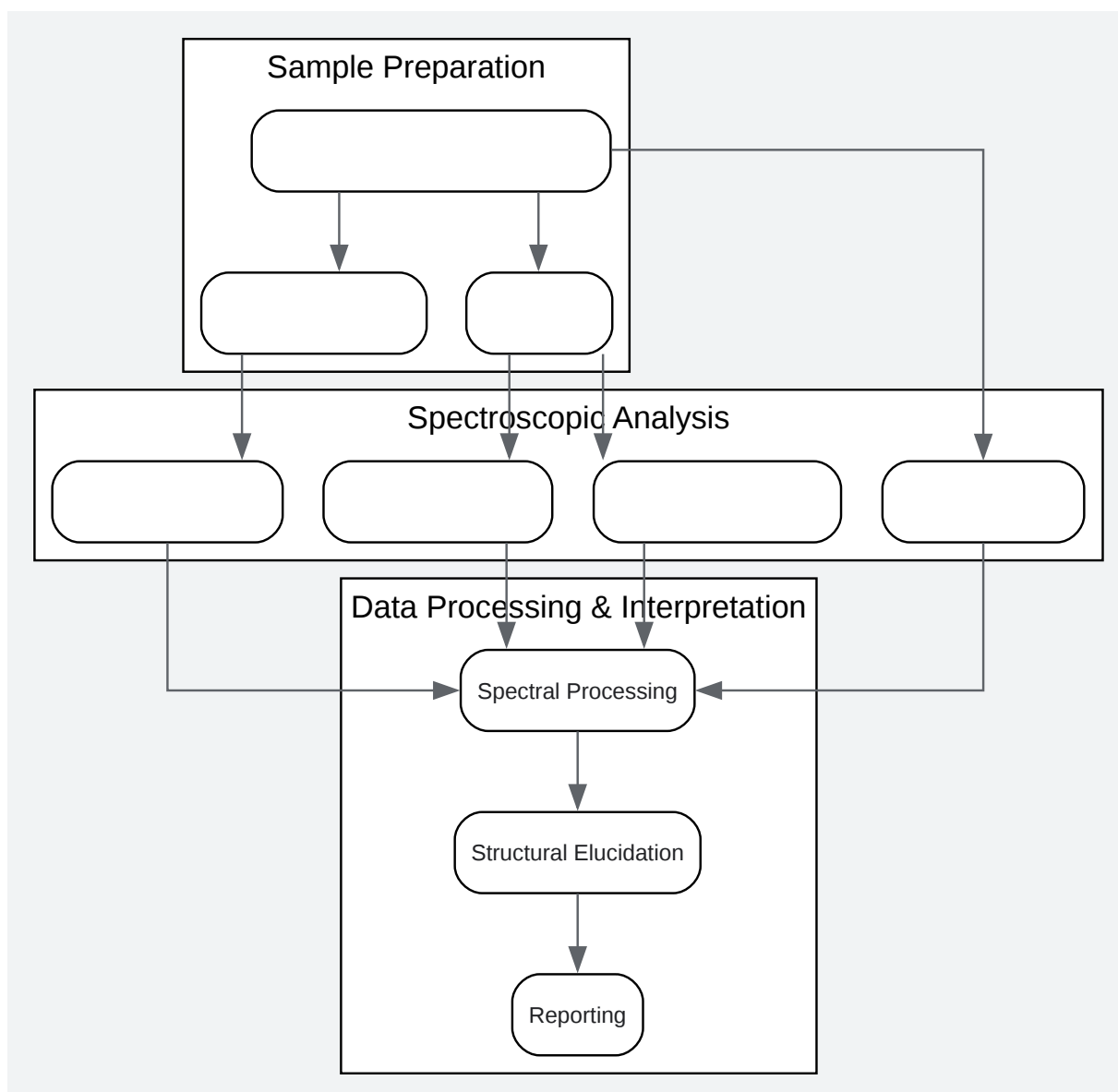
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, depending on the analyte. For sulfonic acids, negative ion mode is often preferred.
- Mass Range: A range appropriate to detect the molecular ion and expected fragments (e.g.,  $m/z$  50-500).

- Analysis Type: Full scan for initial analysis, followed by tandem MS (MS/MS) for fragmentation studies.

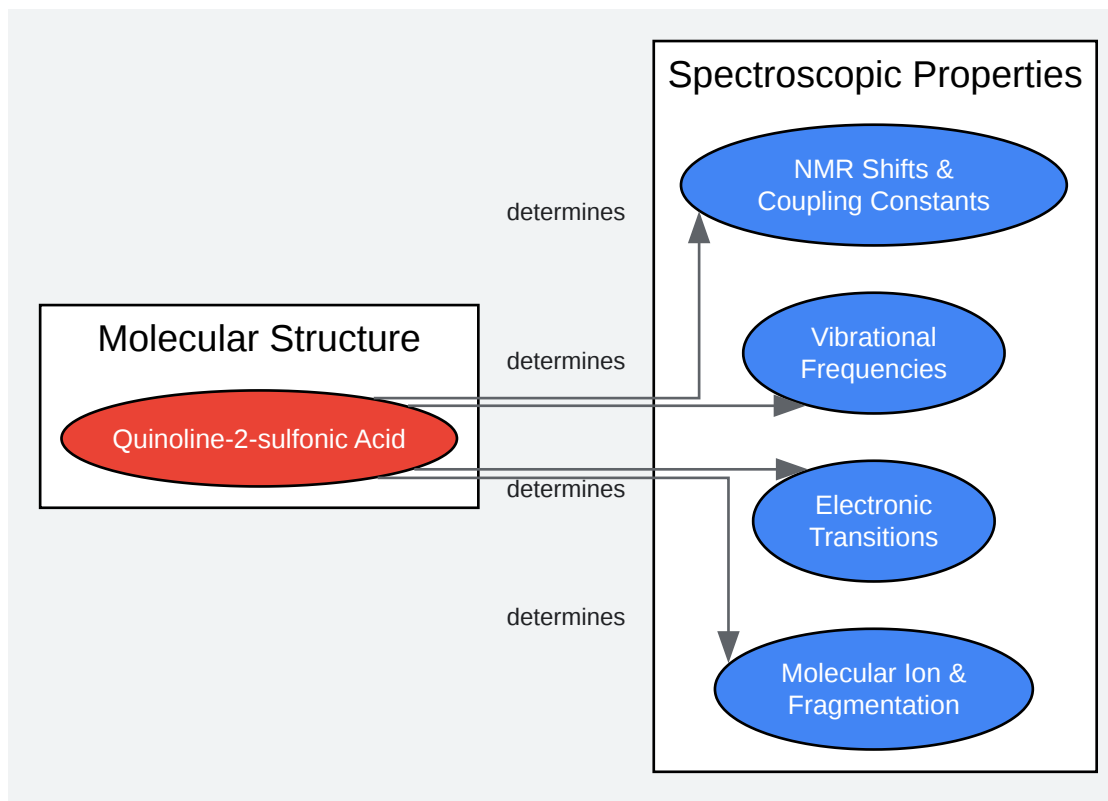
## Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **quinoline-2-sulfonic acid**.



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Caption: General experimental workflow for spectroscopic analysis.



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Caption: Relationship between molecular structure and spectroscopic properties.

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